
Acat-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acat-IN-3 is a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound effectively suppresses NF-κB dependent transcription, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-3 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acat-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Acat-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cholesterol metabolism and enzyme inhibition.
Biology: Helps in understanding the role of ACAT in cellular processes.
Medicine: Potential therapeutic applications in diseases related to cholesterol metabolism and inflammation.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Acat-IN-3 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition leads to a decrease in cholesterol esterification and accumulation, thereby affecting cholesterol homeostasis. The compound also suppresses NF-κB dependent transcription, which plays a role in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acat-IN-1
- Acat-IN-2
- Acat-IN-4
Uniqueness
Acat-IN-3 is unique due to its potent inhibition of ACAT and its ability to suppress NF-κB dependent transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and inflammation .
Propriétés
Formule moléculaire |
C25H36N2O6S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(4-amino-2,6-dimethoxyphenyl) N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C25H36N2O6S/c1-14(2)17-9-19(15(3)4)21(20(10-17)16(5)6)13-24(28)27-34(29,30)33-25-22(31-7)11-18(26)12-23(25)32-8/h9-12,14-16H,13,26H2,1-8H3,(H,27,28) |
Clé InChI |
NFURJPGPYLCLIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2OC)N)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


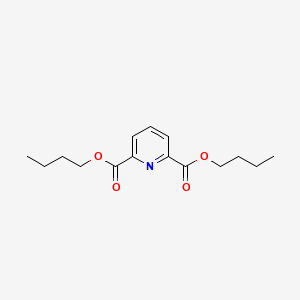

![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
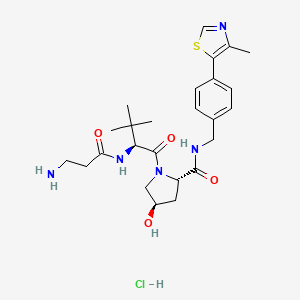
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

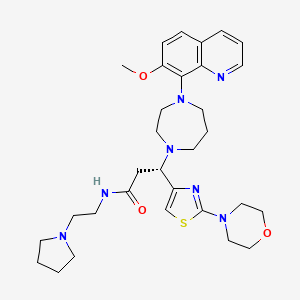
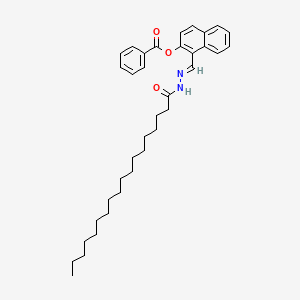
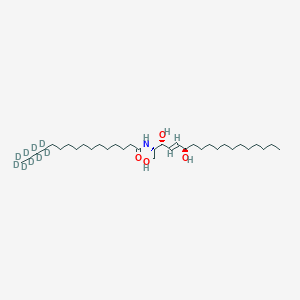
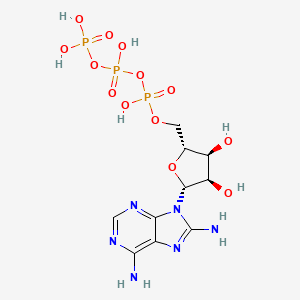
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
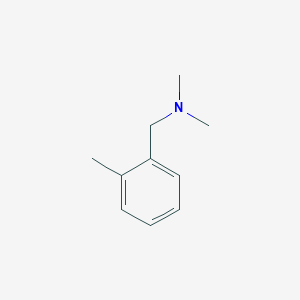
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
